molecular formula C8H7N3 B14250918 Pyrazino[1,2-A][1,4]diazepine CAS No. 443143-98-4

Pyrazino[1,2-A][1,4]diazepine

Cat. No.: B14250918
CAS No.: 443143-98-4
M. Wt: 145.16 g/mol
InChI Key: TZVGQHQSXNKBMK-UHFFFAOYSA-N
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Description

Pyrazino[1,2-A][1,4]diazepine is a high-purity chemical reagent offered for research and development purposes in laboratory settings. This compound features a unique diazepine ring fused with a pyrazine moiety, a structural motif of significant interest in medicinal chemistry and materials science. Researchers can leverage this complex heterocyclic scaffold as a critical building block in the synthesis of novel pharmacologically active molecules or as a core structure in the development of advanced organic materials. The diazepine structure is known to contribute to a range of photophysical properties, suggesting potential applications in the design of new fluorescent dyes or organic electronic materials . As a versatile synthetic intermediate, it enables exploration into structure-activity relationships and the development of new chemical entities for basic scientific investigation. All our products are intended for Research Use Only (RUO) and are not intended for use in diagnostics, therapeutics, or any form of human or animal use . For specific certificate of analysis data, including purity and handling information, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

443143-98-4

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

pyrazino[1,2-a][1,4]diazepine

InChI

InChI=1S/C8H7N3/c1-2-9-6-8-7-10-3-5-11(8)4-1/h1-7H

InChI Key

TZVGQHQSXNKBMK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=CC2=CN=C1

Origin of Product

United States

Synthetic Methodologies for Pyrazino 1,2 a 1 2 Diazepine and Analogous Fused Diazepines

Strategies for Diazepine (B8756704) Ring Annulation

The construction of the diazepine ring is a critical step in the synthesis of these fused heterocyclic systems. The primary approaches involve building the diazepine ring onto a pre-existing aromatic or heteroaromatic scaffold.

Annulation onto Preformed Pyrazine (B50134) Moieties

A common strategy for the synthesis of pyrazino chem-soc.sinih.govdiazepines involves the annulation of a diazepine ring onto a preformed pyrazine derivative. chem-soc.siresearchgate.net This approach has been utilized to create novel ring systems with potential as non-peptide, small-molecule IL-8 receptor antagonists. chem-soc.si The synthesis typically begins with appropriately substituted pyrazine precursors, which then undergo cyclization to form the fused diazepine ring. chem-soc.si For instance, the chem-soc.sinih.govdiazepine nucleus can be constructed onto preformed piperazine (B1678402) derivatives, using reagents like guanidine (B92328) nitrate (B79036) and S-methylisothiourea sulphate as nitrogen sources for the diazepine ring. chem-soc.si

Annulation onto Preformed Pyrrole (B145914) Scaffolds

The annulation of a diazepine ring onto a preformed pyrrole scaffold is a widely used method for synthesizing pyrrolo chem-soc.sinih.govbenzodiazepines (PBDs), a class of compounds with significant biological activity. nih.govresearchgate.net This strategy is central to the synthesis of various PBD isomers, including the [2,1-c], [1,2-a], and [1,2-d] systems. nih.gov Conventional methods often involve the construction of a 1,5-diazepine core on a substrate that already contains a pyrrole ring, such as the metal-catalyzed annulation of 2-(1H-pyrrol-1-yl)anilines. nih.govacs.org

Simultaneous Formation of Heterocyclic Rings

An alternative and efficient approach involves the simultaneous formation of both the pyrrole and diazepine rings. researchgate.net This can be achieved through intramolecular Paal–Knorr reactions of suitable 1,4-dicarbonyl compounds. sorbonne-universite.fr Furan (B31954) derivatives often serve as precursors to these 1,4-diketones. sorbonne-universite.fr Another innovative method is the cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine (B120857), which allows for the controlled construction of pyrrole-fused 1,5-benzodiazepine frameworks in a one-pot reaction. nih.govacs.org This metal-free approach provides good to excellent yields under mild conditions. nih.gov Photocatalyzed cascade reactions have also been developed for the synthesis of indole-fused benzodiazepines, demonstrating an environmentally friendly route from readily available starting materials. chemistryviews.orgrsc.org

Cyclization Reactions in Fused Diazepine Synthesis

Cyclization reactions are fundamental to the formation of the diazepine ring in these fused systems. Key strategies include reductive cyclization and acid-catalyzed recyclization.

Reductive Cyclization Approaches

Reductive cyclization is a powerful technique for synthesizing fused diazepines. This method often involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. A notable example is the synthesis of pyrrolo[1,2-a]quinoxalines and 5H-benzo[e]pyrrolo[1,2-a] chem-soc.sinih.govdiazepines using a one-pot, tandem chemoselective reductive cyclization. digitellinc.com This approach utilizes an inexpensive and readily available single electron reductant, offering a green and scalable synthetic route. digitellinc.com The reduction of nitrodiketones with iron powder in glacial acetic acid can lead to the spontaneous cyclocondensation to form intermediate benzodiazepines, which then undergo another cyclization to afford the final pyrrolo chem-soc.sinih.govbenzodiazepine (B76468) product. nih.gov

Acid-Catalyzed Recyclization Strategies

Acid-catalyzed recyclization offers an elegant pathway to fused diazepines, particularly those containing a pyrrole ring. This method is prominently used in the synthesis of pyrrolo[1,2-a] chem-soc.sinih.govbenzodiazepines and their analogs. sorbonne-universite.frresearchgate.net The reaction typically starts with N-furfurylamides, which, upon treatment with an acid system like aqueous HCl/AcOH, undergo furan ring opening to form a diketone intermediate. sorbonne-universite.frresearchgate.net This is followed by consecutive intramolecular reactions of an amino group with both carbonyl functions, leading to the simultaneous formation of both the diazepine and pyrrole rings in a one-pot process. sorbonne-universite.frresearchgate.netsorbonne-universite.frresearchgate.net This strategy has been successfully applied to the synthesis of various aryl- and heteroaryl-annulated pyrrolo[1,2-a] chem-soc.sinih.govdiazepines. researchgate.net

Multi-Component Reactions (MCRs): Post-Ugi Assembly for Pyrazolo[1,5-a]mdpi.comnih.govdiazepines

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. beilstein-journals.org The Ugi four-component reaction (U4CR) is a prominent example, which has been strategically utilized in a post-Ugi assembly approach for the synthesis of pyrazolo[1,5-a] mdpi.comnih.govdiazepines. nih.govbeilstein-journals.org

This synthetic sequence commences with an Ugi reaction involving pyrazole-3-carbaldehydes, primary amines, 3-substituted propiolic acids, and isocyanides. nih.govbeilstein-journals.org This reaction yields pyrazole-tethered propargylamides. beilstein-journals.org The subsequent and crucial step is a silver(I) triflate-catalyzed intramolecular heteroannulation of these Ugi adducts. nih.govbeilstein-journals.org This cyclization proceeds in a 7-endo-dig fashion to construct the desired pyrazolo[1,5-a] mdpi.comnih.govdiazepine core in high yields. nih.govbeilstein-journals.org The versatility of the Ugi reaction allows for a wide range of substituents to be incorporated, leading to a diverse library of pyrazolodiazepine products. nih.govbeilstein-journals.org

A notable feature of this methodology is its scalability and tolerance of diverse substitution patterns across all four components of the Ugi reaction. nih.govbeilstein-journals.org For instance, a variety of primary amines and isocyanides can be employed to generate a broad spectrum of pyrazole-tethered propargylamides, which are then efficiently cyclized to the corresponding diazepine systems. beilstein-journals.org

Intramolecular Heteroannulation Pathways

Intramolecular heteroannulation represents a powerful strategy for the construction of fused heterocyclic systems, including diazepines. This approach involves the formation of a new heterocyclic ring by the cyclization of a precursor molecule containing all the necessary atoms.

A prime example is the silver(I)-catalyzed intramolecular heteroannulation of pyrazole-tethered propargylamides, as discussed in the preceding section. nih.gov The proposed mechanism for this silver(I)-catalyzed reaction involves the π-coordination of the silver catalyst to the alkyne's triple bond in the Ugi adduct. nih.govbeilstein-journals.org This activation facilitates a nucleophilic attack by the pyrazole (B372694) nitrogen atom onto the activated alkyne, leading to the formation of the seven-membered diazepine ring. nih.govbeilstein-journals.org Subsequent proton transfer regenerates the catalyst and yields the final pyrazolo[1,5-a] mdpi.comnih.govdiazepine product. nih.govbeilstein-journals.org

Other metals, such as gold, have also been employed in similar intramolecular heteroannulation reactions. For example, a gold-catalyzed post-Ugi heteroannulation of imidazoles with activated alkynes has been developed for the synthesis of imidazo (B10784944) mdpi.comnih.govdiazepines. nih.govbeilstein-journals.org

Catalytic Cyclization Methods (e.g., Silver(I)-catalyzed Processes)

Silver(I) catalysis has proven to be particularly effective in promoting the cyclization of various precursors to form diazepine rings. nih.govbeilstein-journals.org As highlighted previously, silver(I) triflate is a highly efficient catalyst for the intramolecular heteroannulation of pyrazole-tethered propargylamides to yield pyrazolo[1,5-a] mdpi.comnih.govdiazepines. nih.govbeilstein-journals.org This catalytic process is characterized by its mild reaction conditions and high yields, reaching up to 98%. nih.govbeilstein-journals.org

The catalytic cycle is believed to be initiated by the coordination of the Ag(I) ion to the alkyne, which enhances its electrophilicity and facilitates the subsequent nucleophilic attack by the pyrazole nitrogen. nih.govbeilstein-journals.org This strategy has been successfully applied to a diverse range of substrates, demonstrating its broad applicability in the synthesis of fused diazepine systems. nih.govbeilstein-journals.org

Beyond silver, other transition metals like rhodium have been utilized in catalytic cycloaddition reactions to form 1,4-diazepines. acs.orgnih.gov For example, a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles generates stable azomethine ylides, which can then undergo a [5+2] cycloaddition with activated alkynes to produce 1,4-diazepine derivatives. acs.org

Metal-Free Cyclization Approaches

While metal-catalyzed reactions are prevalent, metal-free cyclization methods offer advantages in terms of cost, toxicity, and ease of product purification. Several metal-free strategies have been developed for the synthesis of fused diazepines.

One such approach involves a cascade [5+2]/[2+2] cycloaddition between pyridinium (B92312) zwitterions and arynes, generated in situ. acs.org This metal-free protocol allows for the one-pot formation of polycyclic 1,4-benzodiazepines under mild conditions. acs.org The reaction is initiated by the [5+2] cycloaddition of the pyridinium zwitterion, acting as a 1,5-dipole, with the aryne to construct the 1,4-diazepine core. acs.org

Another metal-free method is the cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine to produce pyrrole-fused 1,5-benzodiazepines. nih.gov This one-pot reaction proceeds under simple and mild conditions, affording the products in good to excellent yields. nih.gov The process involves an intramolecular cyclization of the β-enamino diketone followed by annulation with o-phenylenediamine. nih.gov

Furthermore, a transition-metal-free cascade azide–alkyne cycloaddition/oxetane ring-opening reaction has been reported for the synthesis of functionalized triazole-fused mdpi.comnih.govdiazepin-4-ones. rsc.org This method is noted for its broad functional group compatibility and high atom economy. rsc.org

Cycloaddition Reactions in Diazepine Ring Construction

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, including the seven-membered diazepine ring. Both metal-catalyzed and metal-free cycloaddition strategies have been successfully employed.

A notable example is the rhodium-catalyzed multicomponent [5+2] cycloaddition reaction. acs.orgfigshare.com This reaction involves pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes to furnish 1,4-diazepines. acs.org The key to this transformation is the in situ generation of air-stable azomethine ylides from the reaction of pyridines and 1-sulfonyl-1,2,3-triazoles, which then act as 1,5-dipoles in the [5+2] cycloaddition with the alkyne. acs.org

Metal-free cycloaddition reactions have also been developed. For instance, a cascade [5+2]/[2+2] cycloaddition between pyridinium zwitterions and arynes provides a route to polycyclic 1,4-benzodiazepines. acs.org In a different approach, the 1,3-dipolar cycloaddition of a nitrile ylide with an alkyne, followed by a spontaneous retro-Mannich domino reaction, leads to the formation of pyrrolo mdpi.comfigshare.comdiazepine scaffolds. nih.gov

Intramolecular C-N Bond Coupling and Azetidine (B1206935) Ring Opening for Benzodiazepines

A facile and efficient method for the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives involves an intramolecular C-N bond coupling followed by the ring opening of an azetidine ring. mdpi.comnih.govdntb.gov.uaresearchgate.net

This strategy begins with the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.comnih.gov This reaction proceeds under mild conditions to afford 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comnih.govdiazepin-10(2H)-ones in high yields. mdpi.comnih.gov

The resulting azetidine-fused 1,4-benzodiazepine compounds then undergo N-methylation with methyl triflate, followed by the nucleophilic opening of the four-membered azetidine ring. mdpi.comnih.gov Various nucleophiles, such as sodium azide, potassium cyanide, and sodium thiophenolate, can be used to introduce diverse functionalities into the final 1,4-benzodiazepine products. mdpi.comnih.gov This two-step sequence provides a versatile route to a range of substituted 1,4-benzodiazepines. mdpi.com

Precursor and Building Block Chemistry in Fused Diazepine Synthesis

The rational design and synthesis of precursors and building blocks are fundamental to the successful construction of complex fused diazepine frameworks. The choice of starting materials directly influences the synthetic route and the diversity of the final products.

For the synthesis of pyrazolo[1,5-a] mdpi.comnih.govdiazepines via the Ugi/silver-catalyzed heteroannulation pathway, the key building blocks are pyrazole-3-carbaldehydes, primary amines, 3-substituted propiolic acids, and isocyanides. nih.govbeilstein-journals.org The structural variations in these four components allow for the creation of a large library of diazepine derivatives.

In the case of pyrrole-fused 1,5-benzodiazepines, β-enamino diketones and o-phenylenediamine are the essential precursors for the cascade cyclization/annulation reaction. nih.gov Similarly, the synthesis of 1,4-benzodiazepines through intramolecular C-N coupling and azetidine ring opening relies on the preparation of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.comnih.gov

The synthesis of the pyrazino[1,2-a] mdpi.comnih.govbenzodiazepine scaffold itself has been reported starting from 3-aminopyrazine-2-carboxylic acid and α-amino acid esters via an intramolecular aza-Wittig reaction. capes.gov.br Furthermore, the recyclization of N-(furfuryl)anthranilamides under acidic conditions provides a route to aryl-annulated pyrrolo[1,2-a] mdpi.comnih.govdiazepines, demonstrating the use of furan-containing precursors. The careful selection and synthesis of these and other specialized building blocks are crucial for advancing the field of fused diazepine chemistry.

Furfurylamine (B118560) and Substituted Furan Derivatives as Synthons

A notable strategy for the synthesis of pyrrolo[1,2-a] beilstein-journals.orgresearchgate.netbenzodiazepines, an analogous system, involves the acid-catalyzed ring opening of N-(furfuryl)-2-nitrobenzamides. This is followed by treatment with iron in acetic acid, leading to a one-pot reduction of the nitro group to an amine, subsequent cyclization to form the diazepine ring, and finally, pyrrole ring formation. nih.gov This approach has proven effective for substrates with significant steric hindrance and for N-alkyl- or N-aryl-N-(furfuryl)amides. nih.gov A similar principle is applied in the recyclization of N-(furfuryl)anthranilamides, which, when treated with an aqueous HCl/AcOH system, form both the diazepine and pyrrole rings in a single step. researchgate.net The reaction proceeds through the opening of the furan ring to a diketone moiety, followed by the sequential interaction of the amino group with both carbonyl functions. researchgate.net

Precursor/SynthonReagents/ConditionsProductYieldReference
N-(furfuryl)-2-nitrobenzamides1. Acid catalyst; 2. Fe/AcOHPyrrolo[1,2-a] beilstein-journals.orgresearchgate.netbenzodiazepinesNot specified nih.gov
N-(furfuryl)anthranilamidesaq. HCl/AcOHPyrrolo[1,2-a] beilstein-journals.orgresearchgate.netbenzodiazepinesNot specified researchgate.net
1-furyl substituted pyrrolo[1,2-a] beilstein-journals.orgresearchgate.netdiazepinesMaleic anhydride (B1165640) or Itaconic anhydride11,13a-epoxypyrrolo[2',1':3,4] beilstein-journals.orgresearchgate.netdiazepino[2,1-a]isoindolesSatisfactory benthamdirect.com

Amino Acid and Anthranilamide Derived Precursors

Amino acids serve as versatile chiral building blocks for the synthesis of fused diazepine systems. Acyclic precursors derived from amino acids can undergo acid-mediated tandem endocyclic N-acyliminium ion formation, followed by nucleophilic addition with internal nucleophiles to form [7+5]- and [7+6]-fused bicyclic systems. conicet.gov.ar For instance, the treatment of acyclic precursors synthesized from α-amino acids with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) triggers the formation of a seven-membered endo-N-acyliminium ion, which then cyclizes to afford hexahydrooxazolo[3,2-d] beilstein-journals.orgresearchgate.netdiazepin-5(6H)-ones. conicet.gov.ar The stereochemistry of the newly formed stereogenic center is often well-controlled. conicet.gov.ar

Anthranilamide and its derivatives are also key precursors. For example, they can be used to synthesize 2-vinylquinazolin-4(3H)-ones, which can then undergo further reactions to form more complex fused systems. benthamdirect.com

Precursor/SynthonReagents/ConditionsProductYieldReference
Acyclic precursors from α-amino acids50% TFA in CH2Cl2[7+5]- and [7+6]-fused bicycles (e.g., hexahydrooxazolo[3,2-d] beilstein-journals.orgresearchgate.netdiazepin-5(6H)-ones)Varies conicet.gov.ar
AnthranilamideAppropriate acid chlorides2-Vinylquinazolin-4(3H)-one derivativesHigh-yielding benthamdirect.com

Pyrazole-3-carbaldehydes, Propiolic Acids, and Isocyanides

A highly efficient method for the synthesis of pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netdiazepine scaffolds involves a silver(I) triflate-catalyzed post-Ugi assembly. beilstein-journals.orgnih.gov This synthetic sequence begins with a Ugi four-component reaction (U4CR) of pyrazole-3-carbaldehydes, primary amines, 3-substituted propiolic acids, and isocyanides to form pyrazole-tethered propargylamide precursors. beilstein-journals.orgnih.gov These Ugi adducts are then subjected to an intramolecular heteroannulation catalyzed by silver(I) triflate, which proceeds in a 7-endo-dig fashion to yield the fused diazepine ring system with high efficiency. beilstein-journals.orgnih.gov This method is scalable and accommodates a wide range of substituents. beilstein-journals.orgnih.gov

PrecursorsReagents/ConditionsProductYieldReference
1H-pyrazole-3-carbaldehydes, primary amines, propiolic acids, isocyanides1. Methanol, 70 °C (Ugi-4CR); 2. AgOTf, dioxane, 90 °C (heteroannulation)Pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netdiazepinesUp to 98% beilstein-journals.orgnih.gov

Cyclic Amine Derivatives (e.g., (S)-2-piperazine carboxylic acid) and Anhydrides (e.g., Isatoic Anhydride)

The synthesis of a specific tricyclic benzodiazepine derivative, (S)-2-(4-chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] beilstein-journals.orgresearchgate.netdiazepine-6,12(11H,12aH)-dione, has been achieved in a three-step, one-pot synthesis starting from optically pure (S)-2-piperazine carboxylic acid dihydrochloride. mdpi.com The process involves the selective acylation of the β-nitrogen atom, followed by condensation with isatoic anhydride. mdpi.com The final step is an intramolecular cyclization facilitated by HATU/DIPEA to form the seven-membered benzodiazepine ring. mdpi.com This liquid-phase approach is noted for its higher yields and scalability compared to previous solid-phase methods. mdpi.com

Precursor/SynthonReagents/ConditionsProductYieldReference
(S)-2-piperazine carboxylic acid dihydrochloride, Isatoic anhydride1. NaOH, 4-chlorobenzoyl chloride; 2. HATU, DIPEA(S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] beilstein-journals.orgresearchgate.netdiazepine-6,12(11H,12aH)-dione56% mdpi.com

Nitrogen Sources for Diazepine Ring Formation (e.g., Guanidine Nitrate, S-methylisothiourea Sulphate)

The construction of the diazepine ring can be accomplished by introducing nitrogen atoms from external sources. For the synthesis of pyrazino beilstein-journals.orgresearchgate.netdiazepine derivatives, guanidine nitrate and S-methylisothiourea sulphate have been employed as the nitrogen sources. chem-soc.siresearchgate.net In this strategy, the diazepine ring is built onto a pre-existing pyrazine derivative. The reaction of bromomethylcarboethoxypyrazines with either guanidine nitrate or S-methylisothiourea sulphate in the presence of potassium carbonate affords the corresponding pyrazino beilstein-journals.orgresearchgate.netdiazepine derivatives. chem-soc.siresearchgate.net

Precursor/SynthonNitrogen SourceReagents/ConditionsProductYieldReference
BromomethylcarboethoxypyrazinesGuanidine nitrateK2CO3Pyrazino beilstein-journals.orgresearchgate.netdiazepine derivatives45-64% chem-soc.siresearchgate.net
BromomethylcarboethoxypyrazinesS-methylisothiourea sulphateK2CO3Pyrazino beilstein-journals.orgresearchgate.netdiazepine derivativesNot specified chem-soc.siresearchgate.net

Synthetic Efficiency, Yields, and Optimization Considerations

The efficiency of synthesizing pyrazino[1,2-a] beilstein-journals.orgresearchgate.netdiazepines and their analogs is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Yields can range from moderate to excellent, as highlighted in the preceding sections. For example, the silver-catalyzed post-Ugi synthesis of pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netdiazepines boasts yields of up to 98%, demonstrating high efficiency. beilstein-journals.orgnih.gov In contrast, the one-pot synthesis of the tricyclic benzodiazepine from (S)-2-piperazine carboxylic acid and isatoic anhydride provides a respectable yield of 56%. mdpi.com

Optimization of reaction conditions is crucial. In the Ugi-based synthesis, it was noted that conducting the initial Ugi reaction at 70 °C was more efficient than at room temperature. beilstein-journals.org The subsequent silver-catalyzed heteroannulation was optimized by screening various silver salts, solvents, and temperatures, with AgOTf in dioxane at 90 °C proving to be the most effective. beilstein-journals.org

Regioselectivity and Stereospecificity in Ring Closure Reactions

Regioselectivity and stereospecificity are critical considerations in the synthesis of complex heterocyclic systems like pyrazino[1,2-a] beilstein-journals.orgresearchgate.netdiazepines.

Regioselectivity: The issue of regioselectivity often arises during the N-alkylation of asymmetrically substituted precursors. For instance, in the synthesis of pyrazolo-fused diazepinones, the N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to a mixture of regioisomeric products. grafiati.com Careful optimization of reaction conditions is therefore necessary to favor the desired regioisomer. grafiati.com In the silver-catalyzed post-Ugi cyclization, the intramolecular heteroannulation occurs in a regioselective 7-endo-dig fashion. beilstein-journals.orgnih.gov

Stereospecificity: The stereochemical outcome of the ring closure reaction is paramount, especially when chiral precursors are used. The synthesis of (S)-2-(4-chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] beilstein-journals.orgresearchgate.netdiazepine-6,12(11H,12aH)-dione from optically pure (S)-2-piperazine carboxylic acid proceeds with retention of the stereochemistry at the chiral center. mdpi.com Similarly, in the synthesis of fused seven-membered rings from amino acid-derived precursors, the cyclization often proceeds with full stereocontrol, leading to the formation of specific diastereoisomers. conicet.gov.ar The IMDAF reaction of furfurylamine derivatives is also noted for its high diastereospecificity. benthamdirect.com

Optimization of Reaction Conditions for Enhanced Yields

The yield of fused diazepine structures, including analogues of pyrazino[1,2-a]diazepine, is highly dependent on the specific reaction conditions employed. Research into the synthesis of these heterocyclic systems has shown that careful optimization of parameters such as catalysts, solvents, temperature, and reagents can lead to significant improvements in product yields.

A key strategy in synthesizing fused diazepines involves the N-alkylation of heterocyclic carboxylates followed by cyclization. For instance, in the synthesis of tetrahydrodiazepino[1,2-a]indol-1-ones, an analogue system, the N-alkylation of ethyl 1H-indole-2-carboxylate with 2-(chloromethyl)oxirane was subject to optimization studies. The choice of base and solvent proved critical in maximizing the yield of the desired intermediate. Initial attempts using sodium hydride (NaH) in dimethylformamide (DMF) at 40 °C resulted in a 54% yield. Further optimization was undertaken to improve this outcome, as detailed in the table below.

Table 1: Optimization of N-Alkylation Conditions for Ethyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate
BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF40-54
KOHDMF401-

Similarly, the synthesis of pyrazolo[1,5-a]diazepine scaffolds has been achieved with high yields through a silver(I) triflate-catalyzed intramolecular heteroannulation. The optimization of this process involved selecting a model substrate, a pyrazole-tethered propargylamide, to test various conditions for the cyclization step. This systematic approach allowed for the identification of conditions that provided consistently high yields, often between 84% and 96%. The use of 20 mol % of silver(I) triflate (AgOTf) in dioxane at 90 °C for 7 hours was established as a highly effective protocol.

Another efficient method for preparing 1,4-diazepinone derivatives involves a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. This transition-metal-free approach has been shown to tolerate a wide variety of substrates. For the synthesis of fluorine-containing indole-1,2-fused 1,4-diazepinones, a [4+3] annulation of indoles with β-CF3-1,3-enynes delivered the target products in good to excellent yields under mild conditions.

The synthesis of azetidine-fused 1,4-benzodiazepine compounds, which are precursors to more complex diazepine derivatives, has also been optimized. An intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides catalyzed by a CuI/N,N-dimethylglycine system proceeded smoothly under mild conditions to provide yields as high as 98%.

Table 2: Selected Yields of Azetidine-Fused 1,4-Benzodiazepines via Intramolecular C–N Coupling
CompoundSubstituentYield (%)
1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e]diazepin-10(2H)-oneNone94
7-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e]diazepin-10(2H)-one7-Chloro93
6-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e]diazepin-10(2H)-one6-Chloro98
7-Methyl-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e]diazepin-10(2H)-one7-Methyl91

Scalability Assessments of Synthetic Routes

The transition from laboratory-scale synthesis to larger-scale production is a critical aspect of synthetic methodology development for pharmacologically relevant scaffolds like fused diazepines. Scalability assessments ensure that a synthetic route remains efficient, safe, and economically viable when reaction volumes are increased.

Table 3: Scale-Up of Silver(I) Triflate-Catalyzed Pyrazolodiazepine Synthesis
CompoundInitial Scale (mmol)Scaled-Up Amount (mmol)Yield Maintenance
Parent Pyrazolodiazepine0.23.5No substantial decrease in isolated yield

Similarly, a base-promoted approach for synthesizing fluorine-containing indole-1,2-fused 1,4-diazepinones via a [4+3] annulation has been identified as scalable to the gram level. This indicates its potential utility in pharmaceutical development where larger quantities of a compound are often required for further testing and development. The ability to produce gram-scale quantities suggests that the reaction conditions are robust and the procedure is practical for larger batches.

While detailed large-scale production data for many specific pyrazino[1,2-a]diazepine derivatives is not widely published, the successful scalability assessments of analogous fused diazepine systems provide strong evidence that these scaffolds can be produced in significant quantities. The rapid progress in organic chemistry has generally facilitated the large-scale production of effective new organic drugs. The development of efficient, high-yield reactions under mild conditions, such as those described for pyrazolo[1,5-a]diazepines and indole-fused 1,4-diazepinones, is a crucial step towards achieving this goal.

Elucidation of Reaction Mechanisms for Pyrazino 1,2 a 1 2 Diazepine and Analogues

Mechanistic Studies of Furan (B31954) Ring Opening and Subsequent Cyclization

A notable strategy for constructing aryl-annulated pyrrolo[1,2-a] researchgate.netorganicchemistrytutor.comdiazepines involves the recyclization of N-(furfuryl) amides. rsc.org This method facilitates the formation of both the diazepine (B8756704) and pyrrole (B145914) rings in a single synthetic step from readily accessible starting materials. rsc.org The reaction proceeds via an acid-promoted furan ring opening, which transforms the furan moiety into a 1,4-diketone intermediate. rsc.orgresearchgate.net

The mechanism commences with the treatment of an N-(furfuryl)anthranilamide with an acid system, such as aqueous hydrochloric acid in acetic acid (HCl/AcOH). rsc.org The acid catalyzes the hydrolysis of the furan ring, opening it to form a diketone. This is followed by a sequence of intramolecular cyclizations. The amino group on the anthranilamide ring first attacks one of the carbonyl groups of the newly formed diketone to form the seven-membered diazepine ring. Subsequently, the amide nitrogen attacks the second carbonyl group in a Paal-Knorr type reaction to construct the fused pyrrole ring, yielding the final pyrrolo[1,2-a] researchgate.netorganicchemistrytutor.combenzodiazepine (B76468) structure. rsc.orgresearchgate.net

An alternative and efficient variation of this procedure starts with N-(furfuryl)-2-nitrobenzamides. rsc.orgresearchgate.net In this case, the acid-catalyzed furan ring opening is followed by a reduction of the nitro group, typically using iron in acetic acid (Fe/AcOH). rsc.orgresearchgate.net The resulting amine then undergoes the same cascade of cyclizations to form the diazepine and pyrrole rings in a one-pot process. rsc.orgresearchgate.net This stepwise approach is particularly effective for substrates with significant steric hindrance or for N-alkyl or N-aryl substituted amides, where competitive elimination of the furfuryl cation can be an issue under other conditions. rsc.orgresearchgate.net

Starting MaterialCatalyst/ReagentsKey StepsProductRef
N-(furfuryl)anthranilamideaq. HCl / AcOHFuran ring opening, sequential cyclizationsPyrrolo[1,2-a] researchgate.netorganicchemistrytutor.combenzodiazepine rsc.org
N-(furfuryl)-2-nitrobenzamide1. Acid (e.g., HCl/AcOH) 2. Fe / AcOH1. Furan ring opening 2. Nitro reduction, sequential cyclizationsPyrrolo[1,2-a] researchgate.netorganicchemistrytutor.combenzodiazepine rsc.orgresearchgate.net
N-Boc amino acids & furfurylaminesAcid (for deprotection and cyclization)Deprotection, furan ring opening, Paal-Knorr cyclizationPyrrolo[1,2-a] researchgate.netorganicchemistrytutor.comdiazepin-3(2H)-one researchgate.netresearchgate.net

Detailed Pathways of Metal-Catalyzed Heteroannulations (e.g., Silver(I)-catalyzed Mechanisms)

Metal-catalyzed reactions offer powerful and efficient methods for constructing complex heterocyclic scaffolds. For pyrazole-fused diazepines, a silver(I)-catalyzed heteroannulation has been developed. beilstein-journals.org This process typically begins with the synthesis of pyrazole-tethered propargylamide precursors via a multi-component reaction, such as the Ugi four-component reaction (U4CR). beilstein-journals.org

A tentative mechanism for the silver-catalyzed heteroannulation has been proposed. beilstein-journals.org The reaction is initiated by the coordination of the silver(I) cation (from a source like silver(I) triflate) to the alkyne moiety of the propargylamide precursor. This coordination activates the alkyne, rendering it more susceptible to nucleophilic attack. The intramolecular nucleophilic attack by a nitrogen atom of the pyrazole (B372694) ring then occurs in a 6-endo-dig cyclization fashion. This step forms the seven-membered diazepine ring and generates a vinyl-silver intermediate. Subsequent protodemetalation, facilitated by a proton source in the medium, replaces the silver with a hydrogen atom to yield the final pyrazolo[1,5-a] researchgate.netorganicchemistrytutor.comdiazepine product and regenerate the silver(I) catalyst, allowing it to re-enter the catalytic cycle. beilstein-journals.org

Role of Zwitterions in Cyclization Reactions (e.g., Pyridinium (B92312) 1,4-Zwitterion Mediated Processes)

Pyridinium 1,4-zwitterions are versatile, air-stable synthons that have gained significant attention in the synthesis of heterocyclic compounds. researchgate.netmdpi.comnih.gov These zwitterions possess multiple reactive sites, enabling them to participate in a variety of cyclization reactions to form rings of different sizes, including three- to eight-membered cyclic compounds. researchgate.netnih.gov While direct synthesis of the parent pyrazino[1,2-a] researchgate.netorganicchemistrytutor.comdiazepine using this method is not prominently documented, the underlying mechanistic principles are applicable for constructing diazepine-fused systems.

In these reactions, pyridinium or quinolinium 1,4-zwitterions, often featuring a sulfur or nitrogen nucleophile, can act as building blocks in formal cycloaddition reactions. researchgate.netmdpi.com For instance, a sulfur-based pyridinium 1,4-zwitterion can react with arynes (generated in situ) in a formal (5+2) cyclization to produce benzopyridothiazepine products. mdpi.com The mechanism involves the zwitterion acting as a five-atom component that combines with a two-atom component (the aryne) to construct the seven-membered ring. The versatility of these zwitterions in cycloadditions highlights their potential as powerful tools for the efficient construction of diverse heterocyclic frameworks, including those containing a diazepine core. mdpi.comrsc.org

Intramolecular Michael Additions and Subsequent Rearrangements

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. organicchemistrytutor.commasterorganicchemistry.com The aza-Michael variant, involving the addition of a nitrogen nucleophile to an electron-deficient alkene, is a particularly powerful tool for synthesizing nitrogen-containing heterocycles with high atom economy. academie-sciences.fr Intramolecular aza-Michael additions are especially useful for cyclization, where the nucleophile and the Michael acceptor are part of the same molecule. organicchemistrytutor.comacademie-sciences.fr

In the context of pyrazinodiazepine synthesis, a plausible mechanistic pathway involves a precursor molecule containing both a secondary amine (part of the pyrazine (B50134) or a precursor ring) and a tethered α,β-unsaturated carbonyl or nitrile group (the Michael acceptor). organicchemistrytutor.comacademie-sciences.fr The reaction is typically initiated by a base, which may deprotonate the α-carbon of a Michael donor, or by a catalyst that activates the system. masterorganicchemistry.comresearchgate.net However, in the aza-Michael reaction, the nitrogen atom can act as the nucleophile directly. academie-sciences.fr The nitrogen's lone pair of electrons attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond and an enolate intermediate. organicchemistrytutor.commasterorganicchemistry.com Subsequent protonation of the enolate yields the cyclized product, in this case, the fused diazepine ring. This intramolecular cyclization is an efficient strategy for forming the seven-membered ring of the pyrazinodiazepine scaffold. nih.gov

Investigations of Aza-o-Quinone Methide Intermediates

Aza-ortho-quinone methides (aza-o-QMs) are highly reactive and transient intermediates that have been harnessed in the synthesis of numerous nitrogen-containing heterocycles. nih.govrsc.org These species are typically generated in situ from stable precursors, such as 2-(aminomethyl)phenols or 2-(tosylmethyl)anilines, through thermal or chemical activation. rsc.orgimperial.ac.uk

Once generated, the aza-o-QM acts as a potent electrophile and a diene component in cycloaddition reactions. nih.govrsc.org A common pathway involves a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile to construct fused six-membered rings like tetrahydroquinolines. nih.govrsc.org While the classic application leads to six-membered rings, the high reactivity of aza-o-QMs makes them key intermediates in the development of cascades for more complex scaffolds. The investigation of their reactivity with different reaction partners could provide pathways to seven-membered rings. For example, a formal [5+2] or other higher-order cycloaddition, or a stepwise process involving the aza-o-QM intermediate, could be envisioned as a potential, albeit less conventional, route toward the synthesis of the pyrazinodiazepine core. The exploration of aza-o-QM chemistry continues to be an active area of research for accessing complex, fused (hetero)polycyclic molecular scaffolds. nih.govsioc-journal.cn

Structural Characterization of Pyrazino 1,2 a 1 2 Diazepine Derivatives

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic analysis is indispensable for elucidating the intricate structures of pyrazino[1,2-a] chem-soc.sinih.govdiazepine (B8756704) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are synergistically employed to confirm covalent connectivity and determine molecular formulas.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a comprehensive picture of the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure of pyrazino[1,2-a] chem-soc.sinih.govdiazepine derivatives. The chemical shifts, multiplicities, and integrals of the signals provide crucial information about the electronic environment and connectivity of protons and carbons.

For instance, the analysis of (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] chem-soc.sinih.govdiazepine-6,12(11H,12aH)-dione in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals a complex set of signals. mdpi.com The ¹H NMR spectrum shows two distinct singlets for the N-H protons at high chemical shifts (δ 10.45 and 10.55 ppm), indicative of amide or lactam functionalities. The aromatic region (δ 7.00-7.80 ppm) displays a series of multiplets corresponding to the protons on the benzodiazepine (B76468) core and the chlorobenzoyl substituent. A complex group of multiplets between 3.30 and 4.45 ppm arises from the seven protons of the piperazine (B1678402) and diazepine rings, complicated by the presence of magnetically non-equivalent axial and equatorial hydrogens. mdpi.com

The ¹³C NMR spectrum complements this data, showing characteristic signals for carbonyl carbons around δ 170 ppm. The spectrum for this derivative shows signals at 170.5, 169.5, and 166.6 ppm. mdpi.com Aromatic carbons resonate in the typical downfield region (δ 120-140 ppm), while the aliphatic carbons of the heterocyclic rings appear in the upfield region (δ 38-52 ppm). mdpi.com The presence of multiple conformations undergoing interconversion in solution can lead to a broadening or duplication of signals, adding to the complexity of the spectra. mdpi.com

Interactive Table 1: ¹H and ¹³C NMR Data for (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] chem-soc.sinih.govdiazepine-6,12(11H,12aH)-dione in DMSO-d₆ mdpi.com

Nucleus Chemical Shift (δ, ppm) Description
¹H10.55, 10.45Two singlets, NH protons
¹H7.80–7.00Multiplets, Aromatic protons
¹H4.45–3.30Complex multiplets, 7H (CH₂ and CH groups)
¹³C170.5, 169.5, 166.6Carbonyl carbons
¹³C136.6–120.9Aromatic carbons
¹³C51.7, 42.7, 42.2, 38.2Aliphatic carbons (piperazine/diazepine rings)

While 1D NMR provides foundational data, 2D NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguously assembling the molecular structure. researchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in a COSY spectrum indicates a spin-spin coupling interaction between two distinct protons. This is invaluable for tracing the connectivity within the aliphatic portions of the pyrazino[1,2-a] chem-soc.sinih.govdiazepine framework, such as the ethylenediamine (B42938) bridge of the piperazine ring and the adjacent methylene (B1212753) groups. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). This technique is crucial for several reasons:

It connects protonated carbons to nearby quaternary (non-protonated) carbons, such as carbonyl groups and substituted aromatic carbons, which are invisible in other correlation spectra like HSQC. uvic.ca

It helps to link different fragments of the molecule. For example, HMBC correlations can connect the protons of the piperazine ring to the carbons of the fused benzodiazepine system, confirming the ring fusion. mdpi.comrsc.org

It is instrumental in assigning the correct positions of substituents on the aromatic rings.

The combination of COSY and HMBC allows for a step-by-step assembly of the molecular puzzle, making it possible to assign nearly all proton and carbon signals definitively. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For pyrazino[1,2-a] chem-soc.sinih.govdiazepine derivatives, IR spectra show characteristic bands that confirm the presence of key structural features.

A very strong absorption band is typically observed for the amide or lactam carbonyl group (C=O) stretching vibration, usually in the range of 1630-1690 cm⁻¹. nih.gov For example, derivatives containing lactam functionalities show strong peaks in this region. researchgate.net Another key feature is the C=N stretching vibration of the diazepine ring, which gives rise to a strong band near 1610 cm⁻¹. nih.gov Furthermore, N-H stretching vibrations for amide or amine groups appear as distinct bands in the region of 3170-3400 cm⁻¹. nih.govmdpi.com

Interactive Table 2: Characteristic IR Absorption Frequencies for Pyrazino[1,2-a] chem-soc.sinih.govdiazepine Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
Amide/LactamC=O Stretch1630 - 1695 nih.govresearchgate.net
Diazepine RingC=N Stretch~1610 nih.gov
Amide/AmineN-H Stretch3170 - 3400 mdpi.com
Aromatic RingC-H Stretch~3100 ajrconline.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high precision. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This accuracy allows for the calculation of a unique molecular formula.

For (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] chem-soc.sinih.govdiazepine-6,12(11H,12aH)-dione, the protonated molecule [M+H]⁺ was analyzed. The calculated mass for the molecular formula C₁₉H₁₇ClN₃O₃ was 370.09530, which matched almost perfectly with the experimentally found mass of 370.09517. mdpi.com The presence of chlorine is also confirmed by the characteristic isotopic pattern (M+2 peak), where the calculated value for the ³⁷Cl isotope (372.09235) was consistent with the found value (372.09206). mdpi.com This level of accuracy provides unequivocal proof of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Comprehensive One-Dimensional NMR (1H, 13C)

Infrared (IR) Spectroscopic Analysis

Crystallographic Studies for Solid-State Structure

While spectroscopic methods provide a detailed picture of the molecule in solution, single-crystal X-ray diffraction gives the exact three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry.

The crystal structure of (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] chem-soc.sinih.govdiazepine-6,12(11H,12aH)-dione was determined, confirming its (S)-configuration at the chiral center. mdpi.com The analysis revealed that the seven-membered diazepine ring adopts a boat conformation, while the six-membered piperazine ring adopts a chair conformation. mdpi.com The study also elucidated the spatial orientation of the 4-chlorobenzoyl substituent relative to the main tricyclic core. mdpi.com Furthermore, crystallographic analysis identifies intermolecular interactions, such as hydrogen bonds, that dictate how the molecules pack together in the crystal lattice. mdpi.comresearchgate.net

Interactive Table 3: Crystallographic Data for (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] chem-soc.sinih.govdiazepine-6,12(11H,12aH)-dione mdpi.com

Parameter Value
Crystal SystemTriclinic
Space GroupP1
Diazepine Ring ConformationBoat
Piperazine Ring ConformationChair
Chirality(S)-configuration confirmed
Key InteractionsIntermolecular C–H···O hydrogen bonds

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for obtaining detailed information about the three-dimensional structure of molecules in the solid state. This method provides precise bond lengths, bond angles, and torsional angles, which are crucial for a comprehensive structural description.

A notable example is the X-ray diffraction analysis of (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] nih.govmtoz-biolabs.comdiazepine-6,12(11H,12aH)-dione. mdpi.com The study revealed that this compound crystallizes in a triclinic P1 space group, with two independent molecules in the asymmetric unit. mdpi.com The crystallographic data provides a definitive structural proof for this tricyclic benzodiazepine derivative. mdpi.com

The molecular structure, as determined by X-ray analysis, shows the intricate arrangement of the fused rings and the substituent groups. mdpi.com The displacement ellipsoids, typically drawn at a 50% probability level, offer a visual representation of the atomic positions and their thermal vibrations within the crystal lattice. mdpi.com Furthermore, weak intermolecular interactions, such as C–H···O hydrogen bonds, can be identified, which contribute to the stability of the crystal packing. mdpi.com

Interactive Table 1: Crystallographic Data for (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] nih.govmtoz-biolabs.comdiazepine-6,12(11H,12aH)-dione mdpi.com

ParameterValue
Empirical FormulaC_19_H_16_ClN_3_O_3
Formula Weight385.80
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP1
a (Å)8.583(3)
b (Å)10.931(4)
c (Å)11.083(4)
α (°)65.37(3)
β (°)88.08(3)
γ (°)71.18(3)
Volume (ų)889.0(5)
Z2
Density (calculated) (Mg/m³)1.441
Absorption Coefficient (mm⁻¹)0.250
F(000)400

Conformational Analysis of the Diazepine Ring

In the case of (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] nih.govmtoz-biolabs.comdiazepine-6,12(11H,12aH)-dione, the diazepine ring adopts a specific, non-planar conformation. The degree of puckering and the relative orientations of the substituents are defined by the torsional angles within the ring. The dihedral angle between the mean-quadratic planes of the phenyl rings of the 4-chlorobenzoyl group and the tetrahydrobenzo[e]pyrazino[1,2-a] nih.govmtoz-biolabs.comdiazepine-6,12(11H,12aH)-dione moiety is a significant conformational parameter. For the two independent molecules in the asymmetric unit, these angles are 64.5(2)° and 85.7(2)°. mdpi.com

Chiroptical Methods for Stereochemical Elucidation

Many pyrazino[1,2-a] nih.govmtoz-biolabs.comdiazepine derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The determination of the absolute configuration of these stereoisomers is crucial, as different enantiomers can exhibit distinct biological activities. Chiroptical methods are essential tools for this purpose.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra for opposite configurations. mtoz-biolabs.comnih.gov

The absolute configuration of a novel pyrazino[1,2-a] nih.govmtoz-biolabs.comdiazepine derivative can be assigned by comparing its experimental CD spectrum with that of a reference compound with a known absolute configuration. mtoz-biolabs.com If the spectra are similar, it is likely that the two compounds share the same absolute configuration. mtoz-biolabs.com For instance, if a sample's CD spectrum resembles that of a known R-configured molecule, it is inferred to have the R configuration. mtoz-biolabs.com The sign of the Cotton effect (CE), which is a characteristic band in the CD spectrum, is often correlated with a specific stereochemical arrangement. For example, in some classes of compounds, R isomers may consistently show a positive CE, while S isomers show a negative CE. nih.gov

In the study of novel tricyclic benzodiazepines, a multi-step approach combining Mosher's method with CD spectroscopy was successfully used to assign the absolute configuration. researchgate.net The results obtained from this NMR/CD study were in full agreement with the configurational assignment determined by single-crystal X-ray diffraction, highlighting the reliability of this combined approach. researchgate.net

Computational Chemistry and Theoretical Investigations of Pyrazino 1,2 a 1 2 Diazepine Systems

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pyrazino[1,2-a] nih.govmdpi.comdiazepine (B8756704) systems and their analogs, these approaches have been instrumental in understanding their three-dimensional structures and conformational preferences, which are critical determinants of their biological activity. nih.govnih.gov For instance, modeling studies on isonoraptazepine, a related pyrazino-pyrrolo-benzodiazepine derivative, revealed structural similarities to the antidepressant imipramine, which helped to explain their comparable pharmacological profiles. nih.gov Similarly, the 3D structure of 6H,13H-pyrazino[1,2-a;4,5-a']diindole analogs was elucidated using a combination of NMR spectroscopy, X-ray diffraction, and molecular models, revealing a completely flat geometry. nih.gov

Understanding how a ligand interacts with its target receptor is fundamental to medicinal chemistry. Computational models are employed to explore the binding modes of pyrazino[1,2-a] nih.govmdpi.comdiazepine derivatives at the atomic level. These studies identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that govern ligand recognition and binding affinity. nih.govopenaccessjournals.com

For example, molecular docking studies on a series of novel 3-substituted pyrazino[1,2-a]indol-1(2H)-one derivatives, which are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have elucidated their binding interactions within the enzyme active sites. nih.gov These analyses provide a mechanistic basis for the observed inhibitory activity. nih.gov In another study, docking of indole-2-carboximide and pyrazino[1,2-α]indole-1(2H)-one congeners into the epidermal growth factor receptor (EGFR) kinase domain highlighted key binding relationships between the pyrimidine (B1678525) and pyrrole (B145914) nuclei and the receptor. rsc.org The binding of a drug molecule, or ligand, to its receptor is a highly selective process that depends on the complementary shapes and electrochemical properties of both entities. openaccessjournals.com

Computational simulations can predict the stability of the complex formed between a ligand and its receptor, often expressed as binding affinity or binding free energy. Techniques like molecular docking and molecular mechanics/generalized Born surface area (MMGBSA) calculations are used to estimate these values.

Studies on various heterocyclic systems, including pyrazino[1,2-α]indole-1(2H)-ones, have utilized molecular docking to predict binding affinities. rsc.org For instance, a series of congeners designed as EGFR inhibitors showed calculated binding energy scores ranging from -6.09 to -8.06 kcal/mol. rsc.org In a different study on 1,4-benzodiazepine (B1214927) derivatives, computational methods were used to calculate binding affinities for the α1A-adrenoceptor and phosphodiesterase 4 (PDE4). medicine.dp.ua The predicted binding score for propoxazepam with PDE4B was -10.3 kcal/mol, as determined by AutoDock Vina. medicine.dp.ua These simulations help in ranking potential drug candidates and understanding the energetic contributions of different structural modifications. medicine.dp.ua

Table 1: Predicted Binding Energies of Selected Heterocyclic Compounds as EGFR Inhibitors. rsc.org
Compound SeriesCongenerTargetBinding Energy (kcal/mol)
Pyrrolone Derivatives3aEGFR-8.06
3b-7.96
3c-6.09
Pyrrole-pyrimidine Hybrids12dEGFR-11.57
Reference DrugDoxorubicinEGFR-6.63

Exploration of Ligand-Receptor Interaction Mechanisms

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. brieflands.com These predictive models are valuable for estimating the activity of untested compounds, thereby guiding the design of more potent analogs. brieflands.com

While specific QSAR models for pyrazino[1,2-a] nih.govmdpi.comdiazepine systems are not extensively detailed in the provided results, the principles have been applied to related benzodiazepine (B76468) structures. brieflands.com For example, a multidimensional hybrid QSAR study was performed on 59 1,4-benzodiazepine-2,5-diones with inhibitory activity against the p53-HDM2 interaction. brieflands.com This study successfully created a model with good predictive power (R² = 0.750), linking physicochemical properties to biological activity. brieflands.com The rational design of novel pyrazino[1,2-a]indol-1(2H)-one derivatives as cholinesterase inhibitors also relies on understanding structure-activity relationships, where modifications to the core structure are systematically made to enhance potency. nih.gov

Molecular Docking Analyses for Binding Site Characterization

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique is crucial for characterizing the binding site and understanding the molecular basis of a ligand's activity.

Extensive docking analyses have been performed on pyrazino[1,2-a] nih.govmdpi.comdiazepine-related structures. For a series of novel 3-substituted pyrazino[1,2-a]indol-1(2H)-one derivatives, docking studies were instrumental in elucidating the key binding interactions within the active sites of both AChE and BChE. nih.gov The most promising candidate from this series, compound 16g , showed strong interactions that supported its high observed potency against these enzymes. nih.gov In another example, docking analysis of pyrrolo[3,2-e] nih.govmdpi.comdiazepine derivatives into the active sites of EGFR and CDK2 cyclin A1 helped to rationalize their antiproliferative activity. nih.gov Docking studies on 1,4-benzodiazepine-2,5-diones identified that π-π interactions between the ligand and the HIS96 residue of the HDM2 protein are a key factor for binding. brieflands.com

Table 2: Summary of Molecular Docking Analyses on Pyrazino[1,2-a] nih.govmdpi.comdiazepine Analogs and Related Scaffolds.
Compound ClassTarget Protein(s)Key Findings from Docking AnalysisReference
Pyrazino[1,2-a]indol-1(2H)-onesAChE, BChEElucidated key binding interactions supporting potent nanomolar inhibition. nih.gov
Pyrrolo[3,2-e] nih.govmdpi.comdiazepinesEGFR, CDK2Rationalized antiproliferative activity through binding site interactions. nih.gov
Pyrazino[1,2-α]indole-1(2H)-onesEGFRHighlighted binding relationships between pyrimidine/pyrrole nuclei and the receptor. rsc.org
1,4-Benzodiazepine-2,5-dionesHDM2Identified crucial π-π interactions with HIS96 residue for binding. brieflands.com

Theoretical Elucidation of Reaction Pathways and Transition States

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), plays a vital role in understanding the mechanisms of chemical reactions. These calculations can map out entire reaction pathways, identify intermediate structures, and determine the energies of transition states, thereby explaining reaction outcomes like chemo-, regio-, and stereoselectivity. mdpi.com

For instance, DFT calculations at the B3LYP/6-31G(d) level of theory were used to examine the condensation reaction that forms certain benzodiazepine derivatives, successfully elucidating the reaction mechanism and the preference for the experimentally observed (E)-isomer. mdpi.com In the synthesis of oxopyrazino[1,2-a]indole derivatives, DFT calculations were performed to clarify the mechanistic details of the intramolecular hydroamination reaction. researchgate.net Theoretical calculations also supported the proposed mechanism for the formation of N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives via a tandem reaction. researchgate.net Similarly, a study on the synthesis of pyrrolo[1,2-a] nih.govmdpi.comdiazepine structures through the recyclization of N-(furfuryl)anthranilamides proposed a mechanism where both the pyrrole and diazepine rings are formed simultaneously. researchgate.net

In Silico Pharmacokinetic Profiling (ADME) for Compound Optimization

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and optimize compounds with a higher likelihood of success. nih.govmdpi.com

For pyrazino[1,2-a] nih.govmdpi.comdiazepine systems, in silico tools are used to evaluate drug-likeness and predict ADME parameters. A study on novel pyrazino[1,2-a]indol-1(2H)-one derivatives as cholinesterase inhibitors included a pre-ADMET profiling. nih.gov The results confirmed that the lead compound, 16g , possessed favorable predicted pharmacokinetic properties, underscoring its potential for further development. nih.gov A comprehensive in silico ADME assessment involves predicting various parameters, as shown in the table below. mdpi.commdpi.com These predictions are often based on established models and rules, such as Lipinski's rule of five, to assess oral bioavailability. mdpi.commdpi.com Key aspects include intestinal absorption, permeability across barriers like the blood-brain barrier (BBB), interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms, and potential toxicity. mdpi.commdpi.com

Table 3: Common Parameters Evaluated in In Silico ADME Profiling. mdpi.commdpi.com
ADME CategoryPredicted ParameterSignificance
AbsorptionWater SolubilityAffects dissolution and absorption.
Intestinal Absorption (HIA)Predicts uptake from the gastrointestinal tract.
Caco-2 PermeabilityModels absorption across the intestinal epithelial cell barrier.
DistributionBlood-Brain Barrier (BBB) PenetrationIndicates potential for CNS activity or side effects.
Plasma Protein Binding (PPB)Affects the free concentration of the drug available for action.
MetabolismCYP450 Substrate/InhibitorPredicts metabolic pathways and potential for drug-drug interactions. mdpi.com
Metabolites PredictionIdentifies potential breakdown products.
ExcretionTotal ClearancePredicts the rate of removal of the drug from the body.
ToxicityhERG Inhibition, Hepatotoxicity, etc.Flags potential safety concerns early in development.

Chemical Modifications and Derivatization Strategies for Pyrazino 1,2 a 1 2 Diazepine and Analogues

Regioselective N-Alkylation and Side Chain Introduction

The introduction of substituents at specific nitrogen atoms (regioselective N-alkylation) within the pyrazino[1,2-a] Current time information in Bangalore, IN.nih.govdiazepine (B8756704) core is a fundamental strategy for structural diversification. This approach allows for the modulation of the compound's physicochemical properties.

A common method for N-alkylation involves the reaction of the parent heterocycle with various alkyl halides in the presence of a base. grafiati.com For instance, in the synthesis of related fused diazepine systems like tetrahydro Current time information in Bangalore, IN.nih.govdiazepino[1,2-a]indol-1-ones, N-alkylation of the indole (B1671886) nitrogen is a key step. The choice of base and reaction conditions can significantly influence the yield and regioselectivity of the alkylation. For example, sodium hydride (NaH) in dimethylformamide (DMF) has been effectively used for the N-alkylation of ethyl 1H-indole-2-carboxylate with 2-(chloromethyl)oxirane. nih.gov Optimization of these conditions, such as temperature and the type of base (e.g., KOH), is often necessary to achieve the desired outcome. researchgate.net

The challenge of regioselectivity becomes more pronounced in systems with multiple reactive nitrogen atoms, such as in pyrazole-containing analogues. nih.gov In asymmetrically substituted 1H-pyrazoles, N-alkylation can lead to a mixture of regioisomeric products. nih.gov Therefore, developing regioselective strategies is critical. One such strategy involves the use of specific reagents and conditions to direct the alkylation to a particular nitrogen atom. For example, in the synthesis of pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepin-4-ones, a regioselective approach was developed for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which then undergo cyclization to form the target diazepine ring. nih.govresearchgate.net

Reductive Post-Assembly Modifications to Enhance Sp3 Character

Following the initial assembly of the pyrazino[1,2-a] Current time information in Bangalore, IN.nih.govdiazepine scaffold, reductive modifications can be employed to increase the three-dimensional (sp3) character of the molecule. This is a significant strategy in medicinal chemistry as increased sp3 character is often associated with improved solubility, metabolic stability, and target-binding affinity.

One approach involves the reduction of embedded double bonds within the heterocyclic core. For the related pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepine system, post-assembly modifications have been demonstrated. researchgate.net These reductive transformations can convert planar, aromatic-like moieties into more flexible, saturated or partially saturated ring systems. The choice of reducing agent is critical and depends on the specific functional groups present in the molecule to avoid undesired side reactions.

Hydrosilylation and hydroboration are powerful methods for the partial reduction of heteroaromatic rings, offering an alternative to catalytic hydrogenation which can sometimes lead to over-reduction. acs.org These reactions often proceed under mild conditions with high regioselectivity, allowing for the controlled introduction of hydrogen across specific double bonds. acs.org For instance, the use of dimethoxymethyl silane (B1218182) (DMMS) as a hydride source in the presence of a copper catalyst has been used for the dearomatization of pyridines, a strategy that could be conceptually applied to pyrazine-containing systems. acs.org

Synthesis of Mannich Bases and Related Derivatives

The Mannich reaction is a valuable tool for introducing aminomethyl groups onto the pyrazino[1,2-a] Current time information in Bangalore, IN.nih.govdiazepine scaffold, leading to the formation of Mannich bases. This reaction typically involves the condensation of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. core.ac.uk

In the context of fused heterocyclic systems, new Mannich bases have been synthesized by reacting fused pyrrolo[1,2-a] Current time information in Bangalore, IN.nih.govdiazepines with formaldehyde and secondary amines. researchgate.net This reaction has been shown to be regioselective, yielding monosubstituted products with the N,N-dialkylaminomethyl group at a specific position of the pyrrolodiazepine moiety. researchgate.net Similarly, the synthesis of pyrazolo-benzimidazole Mannich bases has been achieved through a multicomponent condensation reaction between 1-aminobenzimidazoles, formaldehyde, and pyrazoles. nih.gov

The general synthetic utility of the Mannich reaction allows for the introduction of a wide variety of amine-containing side chains, providing a straightforward method for creating libraries of derivatives for biological screening. core.ac.uk The resulting Mannich bases can exhibit a range of biological activities. nih.gov

Functional Group Interconversions for Structural Diversification

Functional group interconversions (FGIs) are a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another. ub.eduvanderbilt.edu This strategy is widely used to diversify the structure of pyrazino[1,2-a] Current time information in Bangalore, IN.nih.govdiazepine analogues, allowing for the fine-tuning of their properties.

FGIs can involve a wide array of chemical transformations. For example, a hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), to facilitate nucleophilic substitution reactions. vanderbilt.edu These sulfonates can then be displaced by various nucleophiles to introduce new functionalities. vanderbilt.edu The conversion of alcohols to alkyl halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) is another common FGI. vanderbilt.edu

Carboxylic acid derivatives also offer numerous opportunities for FGI. They can be converted to esters, amides, or reduced to alcohols. ashp.org For instance, the Arndt-Eistert reaction provides a method for the one-carbon homologation of carboxylic acids. vanderbilt.edu The ability to interconvert these functional groups allows chemists to access a broad range of structural analogues from a common intermediate, which is a highly efficient approach in the exploration of chemical space. ashp.org

Design and Synthesis of Conjugates and Dimeric Structures

To explore new therapeutic possibilities, pyrazino[1,2-a] Current time information in Bangalore, IN.nih.govdiazepine scaffolds can be incorporated into larger molecular architectures, such as conjugates and dimeric structures. This strategy aims to enhance biological activity, improve targeting, or introduce novel mechanisms of action.

The concept of creating conjugates is well-established in medicinal chemistry, particularly with pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs), a related class of compounds. nih.gov PBD monomers have been linked to various moieties, including benzo[c,d]indol-2(1H)-one, to create conjugates with potent biological activity. nih.gov A similar approach could be applied to pyrazino[1,2-a] Current time information in Bangalore, IN.nih.govdiazepines, where the core structure is attached to other pharmacophores or targeting ligands.

Historical Development and Future Research Avenues for Pyrazino 1,2 a 1 2 Diazepine Chemistry

Historical Evolution of Synthetic Approaches for Fused Diazepine (B8756704) Scaffolds

The development of synthetic routes to fused diazepine systems has been a long and evolving field, driven largely by the significant pharmacological properties of the benzodiazepine (B76468) class of drugs. slideshare.netwikipedia.org The core chemical structure of benzodiazepines is a fusion of a benzene (B151609) and a diazepine ring. wikipedia.org The first benzodiazepine, chlordiazepoxide (Librium), was discovered accidentally in 1955, followed by the even more potent diazepam (Valium) in 1963. wikipedia.orgnih.gov These early successes spurred extensive research into the synthesis of a wide variety of fused diazepine analogs.

Early synthetic strategies for benzodiazepines often involved the cyclocondensation of an amino-benzophenone with a glycine (B1666218) ester hydrochloride to form the diazepine core, followed by alkylation. nih.gov A common and versatile precursor for many heterocyclic compounds, including benzodiazepines, is o-phenylenediamine (B120857) (OPD), which can be condensed with various carbonyl compounds. nih.gov Over the decades, numerous methods have been developed for the synthesis of 1,4-benzodiazepines and their fused derivatives. clockss.org

The synthesis of pyrrolo rsc.orgresearchgate.netbenzodiazepines (PBDs), another important class of fused diazepines, has also been extensively studied. The first synthesis of a pyrrolo[2,1-c] rsc.orgresearchgate.netbenzodiazepine was reported in 1968, with the first pyrrolo[1,2-a] rsc.orgresearchgate.netbenzodiazepines being synthesized in 1971. mdpi.comnih.gov These early methods laid the groundwork for the development of more complex and efficient synthetic strategies. A key approach for PBDs involves the reductive cyclization of substituted N-(2-nitrobenzoyl)pyrrole derivatives. clockss.org

The expansion of synthetic methodologies to include other fused systems, such as those incorporating azetidine (B1206935), pyrazole (B372694), and triazole rings, has further broadened the chemical space of accessible diazepine-containing scaffolds. clockss.orgnih.govmdpi.com For instance, azetidine-fused 1,4-benzodiazepines have been synthesized via copper-catalyzed intramolecular cross-coupling reactions. mdpi.com These historical developments in the synthesis of diverse fused diazepine systems have provided a rich toolbox of reactions and strategies that can be adapted and applied to the synthesis of the pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine core.

Current Trends and Contemporary Research Foci in Pyrazino[1,2-a]rsc.orgresearchgate.netdiazepine Chemistry

Current research on pyrazino[1,2-a] rsc.orgresearchgate.netdiazepines and related fused diazepines is characterized by the development of more efficient, sustainable, and diverse synthetic methods. There is a strong emphasis on creating libraries of novel compounds for biological screening, particularly in the areas of oncology and central nervous system disorders. nih.gov

A significant trend is the use of cascade or domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. rsc.orgchemistryviews.org These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. Photocatalyzed cascade reactions, for example, have been employed for the synthesis of indole-fused benzodiazepines, offering an environmentally friendly approach. rsc.orgchemistryviews.org

Multicomponent reactions (MCRs) are another powerful tool being utilized for the synthesis of fused diazepines. The Ugi four-component reaction (U4CR), for instance, has been used in a sequence to assemble novel pyrazolo[1,5-a] rsc.orgresearchgate.netdiazepine scaffolds. beilstein-journals.org Similarly, naphthoquinone fused diazepines have been synthesized using MCRs with a high "Eco-score," highlighting the trend towards green chemistry. tandfonline.com

In the context of the pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine system specifically, research has demonstrated its potential as a scaffold for bioactive molecules. For example, a series of pyrazino[1,2-a] rsc.orgresearchgate.netbenzodiazepine derivatives were synthesized and evaluated for their anxiolytic and antidepressant activities. nih.gov One particular derivative, 7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a] rsc.orgresearchgate.netbenzodiazepine, showed significant anxiolytic activity. nih.gov More recently, a three-step, one-pot synthesis of (S)-2-(4-chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine-6,12(11H,12aH)-dione has been reported, starting from optically pure (S)-2-piperazine carboxylic acid. mdpi.com This work highlights the focus on stereocontrolled synthesis to access specific enantiomers for biological evaluation.

The intramolecular aza-Wittig reaction is another modern synthetic tool that has been applied to the synthesis of related pyrazino-fused systems, such as pyrazino[2,3-e] rsc.orgresearchgate.netdiazepin-5-ones. acs.org These advanced synthetic methods are enabling chemists to explore the chemical space around the pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine core with greater efficiency and control.

Compound Synthetic Approach Biological Activity/Application Reference
7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a] rsc.orgresearchgate.netbenzodiazepineMulti-step synthesisAnxiolytic nih.gov
(S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine-6,12(11H,12aH)-dioneThree-step, one-pot synthesisInitial biological screening performed mdpi.com
Pyrazino[2,3-e] rsc.orgresearchgate.netdiazepin-5-one derivativesIntramolecular aza-Wittig reactionNot specified acs.org

Identification of Promising New Methodologies and Synthetic Targets

The future of pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine chemistry lies in the development of novel synthetic methodologies and the identification of new biological targets for which this scaffold is well-suited. The diazepine scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide variety of biological targets. beilstein-journals.orgnih.gov

Promising new methodologies include the continued development of photocatalysis and electrochemistry to drive challenging bond formations under mild conditions. rsc.org The application of flow chemistry could also enable the safer and more scalable production of pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine derivatives. Furthermore, the use of computational tools and machine learning for reaction prediction and optimization is expected to accelerate the discovery of new synthetic routes.

In terms of synthetic targets, the modular nature of the pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine scaffold allows for extensive diversification. This makes it an ideal candidate for library synthesis to screen against a broad range of biological targets. nih.gov Given the known activities of related fused diazepines, promising areas for future investigation include:

Oncology: Fused diazepines have shown promise as anticancer agents. mdpi.comnih.gov For example, pyrrolo rsc.orgresearchgate.netbenzodiazepine dimers are potent DNA cross-linking agents with significant antitumor activity. nih.gov The pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine scaffold could be decorated with functionalities known to interact with cancer-related targets such as protein kinases (e.g., EGFR, CDK2) or as inhibitors of protein-protein interactions. nih.gov

Central Nervous System (CNS) Disorders: The historical success of benzodiazepines as anxiolytics and anticonvulsants provides a strong rationale for exploring pyrazino[1,2-a] rsc.orgresearchgate.netdiazepines for CNS applications. wikipedia.orgnih.gov The indole-fused diazepine core, for example, is considered a flexible structure for targeting various CNS receptors. rsc.org

Epigenetic Targets: Recently, diazepine-based compounds have emerged as potent inhibitors of bromodomains, which are key readers of epigenetic marks and are implicated in cancer and inflammation. nih.gov The unique geometry of the pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine scaffold could be exploited to design selective inhibitors of specific bromodomain families.

The development of new synthetic strategies that allow for precise control over the substitution pattern and stereochemistry of the pyrazino[1,2-a] rsc.orgresearchgate.netdiazepine core will be crucial for unlocking its full potential as a source of new therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed for Pyrazino[1,2-A][1,4]diazepine, and what challenges arise during its preparation?

this compound synthesis typically involves cyclization reactions of precursor amines or heterocyclic intermediates. Key challenges include controlling regioselectivity and minimizing side reactions during ring closure. For example, stepwise condensation of diamine derivatives under controlled pH and temperature can improve yield. Microwave-assisted synthesis (as seen in related diazepine systems) may enhance reaction efficiency . Purification often requires chromatographic techniques due to the compound’s polar nature .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

1H and 13C NMR spectroscopy are critical for confirming the heterocyclic backbone and substituent positions. For instance, characteristic splitting patterns in 1H NMR (e.g., δ 1.79–4.02 ppm for aliphatic protons) help distinguish between stereoisomers . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C8H17N3, exact mass 155.1424 g/mol), while IR spectroscopy identifies hydrogen-bonding motifs (e.g., NH stretches at ~3300 cm⁻¹) .

Q. How does the electronic structure of this compound influence its chemical reactivity?

The compound’s topology (XLogP = -0.6) and polar surface area (27.3 Ų) suggest moderate hydrophilicity, favoring nucleophilic reactions at nitrogen centers. Computational studies using density functional theory (DFT) can predict reactive sites, such as the electron-deficient pyrazine ring, guiding functionalization strategies like alkylation or acylation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound derivatives?

Single-crystal X-ray diffraction with software like SHELXL or OLEX2 is essential for determining absolute configuration, especially when chiral centers or tautomeric equilibria exist. For example, refinement of hydrogen atom positions and torsional angles can distinguish between decahydro and partially saturated isomers. Twinning or disorder in crystals may require iterative refinement cycles .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Optimizing protecting groups (e.g., tert-butyloxycarbonyl for amines) and using catalytic systems (e.g., Pd-mediated cross-coupling) can improve efficiency. Domino reactions, such as furan ring transformation to simultaneously form pyrrole and diazepine rings, reduce intermediate isolation steps . Reaction monitoring via LC-MS ensures early detection of side products .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound analogs?

Molecular dynamics simulations combined with ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling can estimate properties like blood-brain barrier permeability and metabolic stability. For instance, the compound’s low XLogP (-0.6) suggests limited lipophilicity, potentially reducing CNS activity. Docking studies with target proteins (e.g., GABA receptors) may rationalize observed biological activity .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from impurities or stereochemical variability. Rigorous purity assessment (HPLC ≥95%) and enantiomeric resolution (chiral chromatography) are critical. Comparative studies using standardized assays (e.g., IC50 determinations under identical conditions) can reconcile conflicting data. Meta-analyses of structure-activity relationships (SAR) may identify substituent-dependent trends .

Q. What experimental controls are necessary to validate novel synthetic routes for this compound?

Include blank reactions (no catalyst), isotopic labeling (e.g., 15N-tracing to confirm ring closure), and parallel runs with known intermediates. For photochemical or microwave-assisted steps, control reaction times and energy inputs to exclude thermal degradation pathways .

Methodological Tools

Q. Which software tools are recommended for refining this compound crystal structures?

SHELXL is widely used for small-molecule refinement, particularly for handling hydrogen bonding networks and disorder. OLEX2 provides an integrated workflow for structure solution, visualization, and validation (e.g., R-factor analysis, Hirshfeld surfaces) .

Q. How can researchers leverage high-throughput screening to identify bioactive this compound derivatives?

Fragment-based libraries with systematic variation at R-groups (e.g., methyl, phenyl, halogen substituents) enable rapid SAR exploration. Automated platforms (e.g., 96-well plate assays) coupled with cheminformatics tools (e.g., QSAR models) prioritize candidates for in-depth evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.